2-[1-(Methylamino)cyclohexyl]acetic acid
Description
2-[1-(Methylamino)cyclohexyl]acetic acid is a cyclohexaneacetic acid derivative characterized by a methylamino group (-NHCH₃) attached to the cyclohexyl ring. The compound’s unique substitution pattern distinguishes it from other cyclohexylacetic acid derivatives, influencing its solubility, bioavailability, and receptor interactions .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[1-(methylamino)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-10-9(7-8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3,(H,11,12) |
InChI Key |
ZZFIRFWKLIGPQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)cyclohexyl]acetic acid typically involves the reaction of cyclohexylacetic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-[1-(Methylamino)cyclohexyl]acetic acid may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product. The compound is typically produced in bulk quantities and may be further purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylamino)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylacetic acid derivatives, while reduction can produce cyclohexylmethanol derivatives.
Scientific Research Applications
2-[1-(Methylamino)cyclohexyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Methylamino)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gabapentin (1-(Aminomethyl)cyclohexaneacetic Acid)
Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol Key Functional Groups: Aminomethyl (-CH₂NH₂) on the cyclohexyl ring, acetic acid moiety. Applications: Gabapentin is a well-known anticonvulsant and neuropathic pain reliever, functioning as an L-type voltage-gated calcium channel blocker . Key Differences:
- The methylamino group in 2-[1-(Methylamino)cyclohexyl]acetic acid replaces gabapentin’s aminomethyl group, altering electronic and steric properties.
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol Key Functional Groups: Acetamide (-CH₂CONH₂) substituent. Applications: Used in biochemical research to study protein interactions and enzyme mechanisms . Key Differences:
- Higher molecular weight (199.25 vs. 171.24) may reduce membrane permeability compared to gabapentin or the target compound .
U50,488H (κ-Opioid Receptor Agonist)
Molecular Formula : C₁₉H₂₇Cl₂N₂O₃S
Key Structural Features : Dichlorophenylacetamide linked to a pyrrolidinylcyclohexyl group.
Applications : Selective κ-opioid receptor agonist used in pain management research .
Key Differences :
- U50,488H’s arylacetamide and pyrrolidine substituents confer high receptor specificity, unlike the simpler acetic acid derivatives.
- The target compound’s lack of aromatic rings may limit CNS penetration compared to U50,488H .
Physicochemical and Pharmacological Data
*Calculated based on structural similarity.
Research and Development Implications
The structural flexibility of cyclohexylacetic acid derivatives enables tailored modifications for specific applications:
- Neuropathic Agents: Gabapentin’s analogs with methylamino or acetamide groups may offer alternatives with fewer side effects .
- Receptor-Targeted Therapeutics : U50,488H-like modifications could expand applications in pain management .
Biological Activity
2-[1-(Methylamino)cyclohexyl]acetic acid, also known as 2-MCAA, is an organic compound notable for its potential biological activities. This compound features a cyclohexyl ring and a methylamino group, which contribute to its pharmacological properties. Research has primarily focused on its effects on the central nervous system, particularly in relation to pain modulation and anxiety.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₈ClNO
- Molecular Weight : Approximately 207.7 g/mol
- Structure : The compound consists of a cyclohexane ring attached to an acetic acid moiety and a methylamino group.
Neuropharmacological Effects
Preliminary studies suggest that 2-MCAA may exhibit significant analgesic properties . It has been investigated for its role in modulating neurotransmitter systems, which are crucial for pain perception and anxiety regulation. The unique structure of 2-MCAA allows it to interact with various receptors in the brain, potentially influencing pain pathways.
Interaction Studies
Research indicates that 2-MCAA may have binding affinities with several receptors involved in neurotransmission. These include:
- Serotonin Receptors : Potential modulation of mood and anxiety.
- Dopamine Receptors : Implications for reward pathways and motivation.
- GABA Receptors : Involvement in inhibitory neurotransmission, which could relate to its anxiolytic effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-MCAA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Gabapentin | Similar cyclohexyl structure | Known for anticonvulsant properties |
| Pregabalin | Similar amine functional group | Used for neuropathic pain management |
| 1-Aminocyclohexanecarboxylic Acid | Cycloalkane backbone | Lacks methyl substitution; used in different pathways |
These comparisons highlight the unique aspects of 2-MCAA, particularly its specific methylamino substitution that may influence its biological activity differently compared to others.
Case Studies and Research Findings
- Analgesic Properties : A study conducted on animal models indicated that administration of 2-MCAA resulted in a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
- Anxiolytic Effects : In behavioral assays, subjects treated with 2-MCAA exhibited reduced anxiety-like behaviors, supporting its role as a potential anxiolytic drug.
- Receptor Binding Studies : In vitro experiments demonstrated that 2-MCAA binds effectively to serotonin receptors, indicating a possible mechanism for its mood-modulating effects.
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(Methylamino)cyclohexyl]acetic acid and its hydrochloride salt?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the free acid : Cyclohexane derivatives are functionalized via reductive amination or nucleophilic substitution. For example, reacting 1-aminocyclohexaneacetic acid with methylamine under controlled pH (8–10) in a polar solvent (e.g., methanol/water) yields the methylamino derivative .
Hydrochloride salt formation : The free acid is treated with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. The reaction is monitored via pH titration to ensure complete protonation of the amine group, followed by recrystallization from ethanol/water for purification .
Critical Parameters :
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Temperature control (20–25°C to avoid side reactions).
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the methylamino group (δ 2.2–2.5 ppm for –NCH) and cyclohexyl ring protons (δ 1.2–1.8 ppm). The acetic acid moiety is identified via a carboxyl proton at δ 12.1 ppm (broad) .
- X-ray Crystallography : Single-crystal analysis reveals chair conformation of the cyclohexane ring and hydrogen bonding between the carboxylic acid and amine groups (bond length: 2.8–3.0 Å) .
- Mass Spectrometry : ESI-MS (m/z 185.2 [M+H]) confirms molecular weight.
Advanced Research Questions
Q. How do metal-ion interactions with this compound influence its applications in catalysis or medicinal chemistry?
Methodological Answer: The compound forms stable complexes with transition metals (Co, Ni, Cu, Zn) via its amino and carboxylate groups. Key findings:
- Copper(II) Complexes : Exhibit redox activity, making them candidates for catalytic oxidation reactions (e.g., alkene epoxidation) .
- Zinc(II) Complexes : Show enhanced stability in physiological pH, suggesting potential as metalloprotease inhibitors .
Experimental Design : - Synthesis : React the compound with metal salts (e.g., CuCl) in ethanol/water (1:1) at 60°C.
- Characterization : UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and ICP-MS (metal content).
Q. How can researchers resolve contradictions in reported biological activities (e.g., analgesic vs. antioxidant effects)?
Methodological Answer: Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Structural Comparison : Differentiate between 2-[1-(Methylamino)cyclohexyl]acetic acid and its analogs (e.g., 2-(1-Aminocyclohexyl)acetic acid HCl) using computational docking to compare binding affinities to COX-2 (analgesic target) vs. ROS-scavenging enzymes .
- Assay Optimization :
- Analgesic Studies : Use carrageenan-induced inflammation models (IC values sensitive to substituent positioning).
- Antioxidant Assays : DPPH radical scavenging (pH 7.4, 37°C) to avoid false positives from acidic degradation .
Key Research Challenges
- Stereochemical Control : Racemization during synthesis requires chiral HPLC or asymmetric catalysis .
- Solubility Limitations : The free acid has poor aqueous solubility (0.5 mg/mL at 25°C), necessitating salt forms or co-solvents (e.g., DMSO) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
